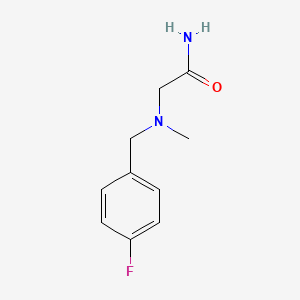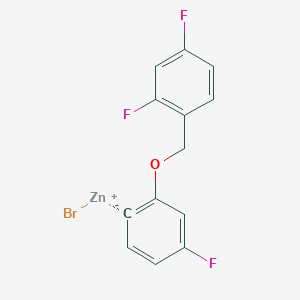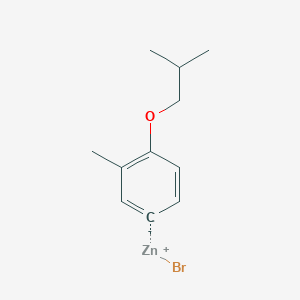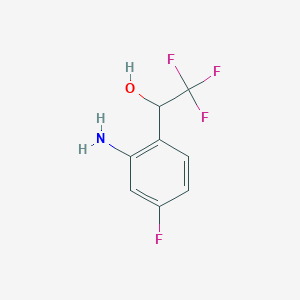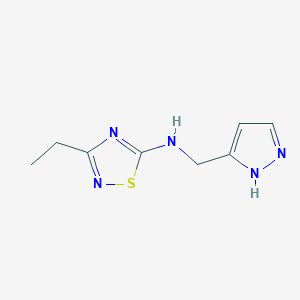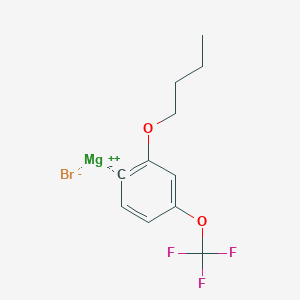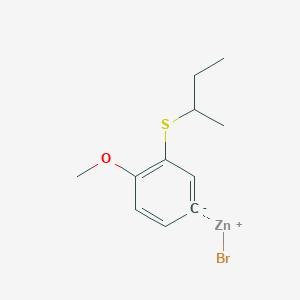
3-sec-Butyloxy-4-methoxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE, 0.50 M in THF is an organozinc compound used in various organic synthesis reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophile.
準備方法
The preparation of 3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE typically involves the reaction of 3-sec-butyloxy-4-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general synthetic route is as follows:
Starting Materials: 3-sec-butyloxy-4-methoxyphenyl bromide and zinc powder.
Reaction Conditions: The reaction is conducted in THF under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 3-sec-butyloxy-4-methoxyphenyl bromide is added to a suspension of zinc powder in THF. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial production methods may involve scaling up this reaction with appropriate safety and handling measures to ensure the purity and consistency of the product.
化学反応の分析
3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by another group.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Organic halides, palladium catalysts.
Conditions: Typically carried out in THF under inert atmosphere at room temperature or slightly elevated temperatures.
Major Products
- The major products of these reactions are typically the coupled organic compounds formed by the joining of the 3-sec-butyloxy-4-methoxyphenyl group with another organic moiety.
科学的研究の応用
3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of organic materials with specific properties for use in electronics, coatings, and other applications.
作用機序
The mechanism by which 3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired coupled product. The key steps in the mechanism are:
Transmetalation: The organozinc compound transfers its organic group to the palladium catalyst.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and releases the coupled product.
類似化合物との比較
3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE can be compared with other similar organozinc compounds, such as:
3-Methoxy-3-oxopropylzinc bromide: Another organozinc compound used in similar types of reactions.
(4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide: A Grignard reagent with similar reactivity but different metal center (magnesium instead of zinc).
Uniqueness
- The presence of the sec-butyloxy and methoxy groups in this compound provides unique steric and electronic properties that can influence its reactivity and selectivity in organic synthesis.
特性
分子式 |
C11H15BrOSZn |
|---|---|
分子量 |
340.6 g/mol |
IUPAC名 |
bromozinc(1+);1-butan-2-ylsulfanyl-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C11H15OS.BrH.Zn/c1-4-9(2)13-11-8-6-5-7-10(11)12-3;;/h5,7-9H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
GRNVVYSFDADLJB-UHFFFAOYSA-M |
正規SMILES |
CCC(C)SC1=C(C=C[C-]=C1)OC.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


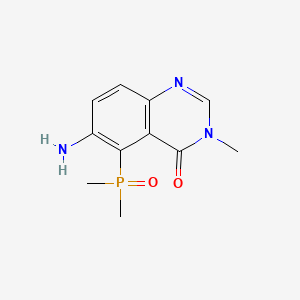
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
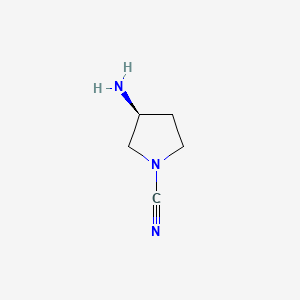
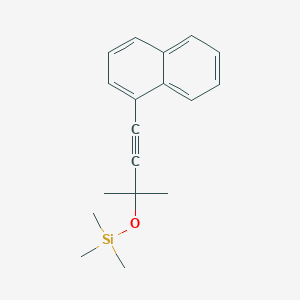
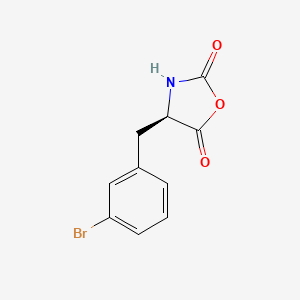
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
